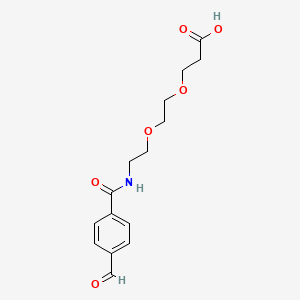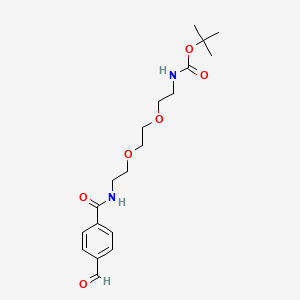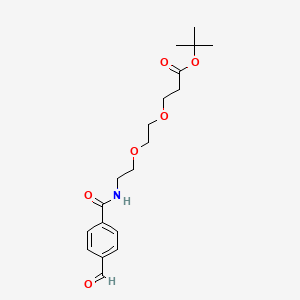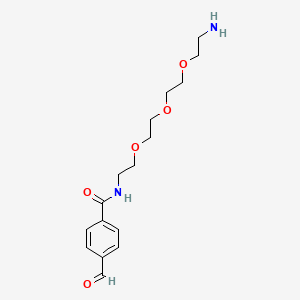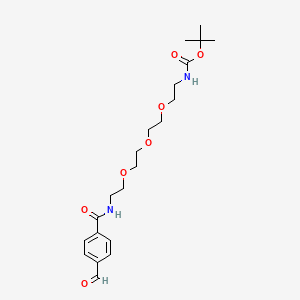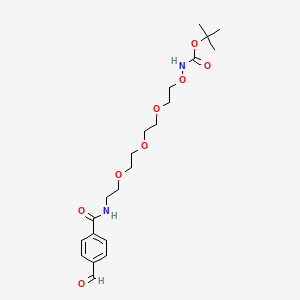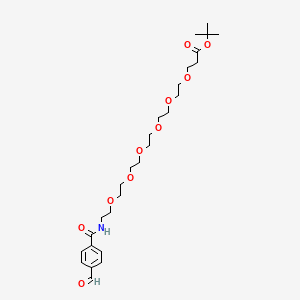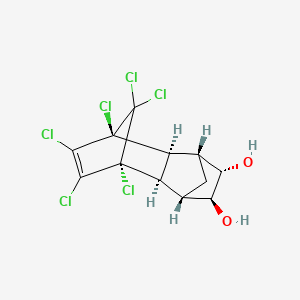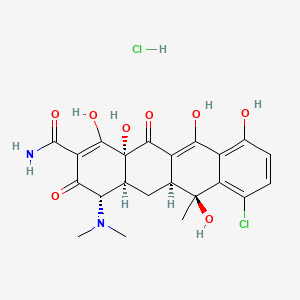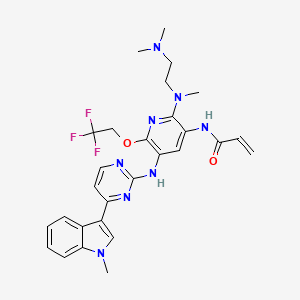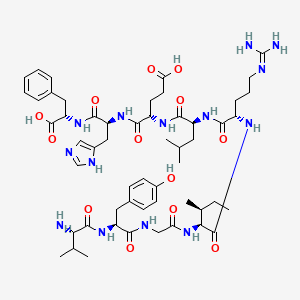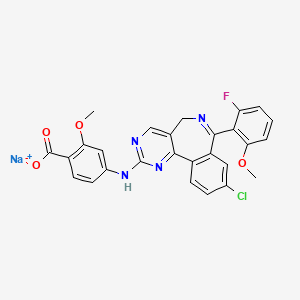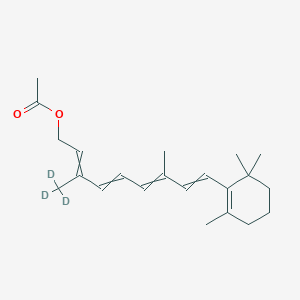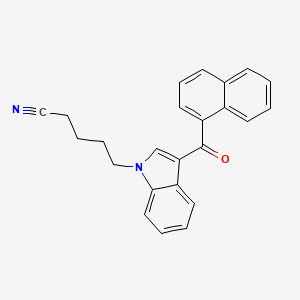
(1-(4-Cyanobutyl)-3-(naphthalen-1-oyl)indole)
説明
“1-(4-Cyanobutyl)-3-(naphthalen-1-oyl)indole”, also known as AM-2232, is a drug that acts as a potent but unselective agonist for the cannabinoid receptors . It has a Ki of 0.28 nM at CB1 and 1.48 nM at CB2 . In the United States, all CB1 receptor agonists of the 3-(1-naphthoyl)indole class such as AM-2232 are Schedule I Controlled Substances .
Synthesis Analysis
The synthesis of indole derivatives, including “1-(4-Cyanobutyl)-3-(naphthalen-1-oyl)indole”, often involves annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . The Bischler indole synthesis, first reported in 1892, involves alkylation of an aniline with an α-haloketone, followed by acid-catalyzed ring closure .
Molecular Structure Analysis
The molecular formula of “1-(4-Cyanobutyl)-3-(naphthalen-1-oyl)indole” is C24H20N2O . The 1H and 13C-NMR and FT-IR spectrometric data revealed that the structure of the compound was 1-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide .
Chemical Reactions Analysis
Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . The Bischler indole synthesis involves alkylation of an aniline with an α-haloketone, followed by acid-catalyzed ring closure .
科学的研究の応用
AM-2232 is a synthetic cannabinoid, a class of drugs designed to mimic the effects of natural cannabinoids . These substances are often used in scientific research, particularly in the field of pharmacology and toxicology .
Application in Pharmacology and Toxicology
AM-2232 acts as a potent but unselective agonist for the cannabinoid receptors, with a Ki of 0.28 nM at CB1 and 1.48 nM at CB2 . This makes it a useful tool in studying the effects of cannabinoids on these receptors and their role in various physiological processes.
The methods of application typically involve administering the compound to laboratory animals and observing the effects. The specific procedures and parameters would depend on the exact nature of the experiment .
In terms of outcomes, one study found that AM-2232 and similar synthetic cannabinoids can be detected in postmortem plasma and urine samples . This suggests that these substances could potentially be used in forensic toxicology to determine whether an individual had used synthetic cannabinoids prior to death .
Application in Forensic Toxicology
AM-2232, like other synthetic cannabinoids, can be detected in postmortem plasma and urine samples . This suggests that these substances could potentially be used in forensic toxicology to determine whether an individual had used synthetic cannabinoids prior to death .
Application in Electrical Engineering
Interestingly, there is a product named AM-2232 in the field of electrical engineering . It’s a PC Plug Socket Coupling used in various electrical applications . However, it’s important to note that this is a different context and doesn’t involve the chemical compound AM-2232.
Application in Biological Research
AM-2232 is often used in biological research due to its potent and unselective agonism of the cannabinoid receptors . It can be used to study the effects of cannabinoids on these receptors and their role in various physiological processes .
Application in Software Development
There is a software named DSP-2232, which is used in amateur radio data transmissions . However, it’s important to note that this is a different context and doesn’t involve the chemical compound AM-2232 .
Application in Industrial Design
There is a product named WADE-2232Q, which is a rugged and stylish barebones system suitable for embedded applications that stand alone or are rackmounted . Again, this doesn’t involve the chemical compound AM-2232 .
特性
IUPAC Name |
5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c25-15-6-1-7-16-26-17-22(20-12-4-5-14-23(20)26)24(27)21-13-8-10-18-9-2-3-11-19(18)21/h2-5,8-14,17H,1,6-7,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVAIBKHFCUSMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187157 | |
| Record name | AM-2232 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-Cyanobutyl)-3-(naphthalen-1-oyl)indole) | |
CAS RN |
335161-19-8 | |
| Record name | 3-(1-Naphthalenylcarbonyl)-1H-indole-1-pentanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335161-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AM-2232 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335161198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AM-2232 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AM-2232 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40KCH8YIKP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



